molecular formula C7H5F2NO B1593443 2,2-Difluoro-1-(pyridin-2-yl)ethanone CAS No. 80459-00-3

2,2-Difluoro-1-(pyridin-2-yl)ethanone

Cat. No. B1593443
CAS RN: 80459-00-3
M. Wt: 157.12 g/mol
InChI Key: DUPAXXZTNNHMQL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(pyridin-2-yl)ethanone, also known as 2,2-difluoro-1-pyridin-2-yl-ethanone, is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. This compound has a wide range of biological activities and is of great interest in the field of drug discovery. It is an important intermediate in the synthesis of various pharmaceuticals, and has been used in the preparation of new compounds for the treatment of various diseases.

Scientific Research Applications

Summary of the Application

“2,2-Difluoro-1-(pyridin-2-yl)ethanone” and its derivatives, known as trifluoromethylpyridines (TFMP), are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives involve various chemical reactions . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

2,2-difluoro-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPAXXZTNNHMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650459
Record name 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-(pyridin-2-yl)ethanone

CAS RN

80459-00-3
Record name 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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